6-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid
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Overview
Description
6-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid is an organic compound belonging to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the indole ring using methyl iodide and a base such as potassium carbonate.
Attachment of the Propanoyl Group: The propanoyl group can be attached to the indole ring through an acylation reaction using propanoyl chloride and a base such as pyridine.
Formation of the Hexanoic Acid Chain: The hexanoic acid chain can be synthesized through a series of reactions starting from a suitable precursor such as hexanoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
6-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Scientific Research Applications
6-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Tryptophan: An essential amino acid with an indole ring, used in protein synthesis.
Serotonin: A neurotransmitter derived from tryptophan, with an indole structure.
Uniqueness
6-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H24N2O4 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
6-[3-(4-methoxyindol-1-yl)propanoylamino]hexanoic acid |
InChI |
InChI=1S/C18H24N2O4/c1-24-16-7-5-6-15-14(16)9-12-20(15)13-10-17(21)19-11-4-2-3-8-18(22)23/h5-7,9,12H,2-4,8,10-11,13H2,1H3,(H,19,21)(H,22,23) |
InChI Key |
BPOZFKUERXSVKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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